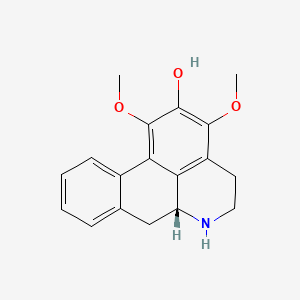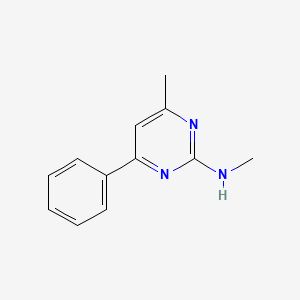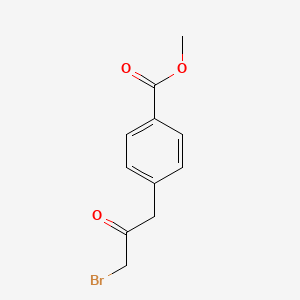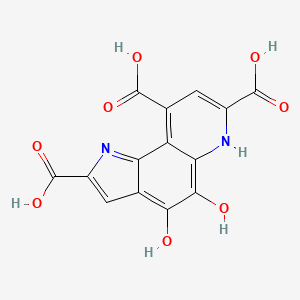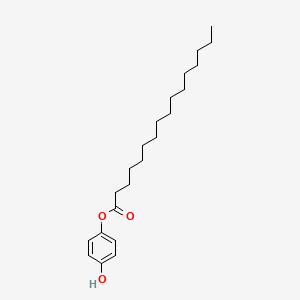
3-Methyl-5-propylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-propylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a benzene ring substituted with a methyl group at the third position and a propyl group at the fifth position, along with an amino group (-NH2) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-5-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-5-propylbenzene to form 3-methyl-5-propylnitrobenzene, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The nitration step is carried out in a controlled environment to ensure safety and efficiency, followed by catalytic hydrogenation for the reduction step. The use of continuous flow reactors and advanced separation techniques can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-propylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
3-Methyl-5-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mécanisme D'action
The mechanism of action of 3-methyl-5-propylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of proteins and other biomolecules, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound with only an amino group attached to the benzene ring.
3-Methylaniline: Similar structure but with a methyl group
Propriétés
Numéro CAS |
83186-92-9 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
3-methyl-5-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-8(2)6-10(11)7-9/h5-7H,3-4,11H2,1-2H3 |
Clé InChI |
MDFOPYPIJXQECW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC(=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
